Welcome to the BenchChem Online Store!
molecular formula C7H11N3O B175461 2-[(3-Amino-2-pyridinyl)amino]-1-ethanol CAS No. 118705-01-4

2-[(3-Amino-2-pyridinyl)amino]-1-ethanol

Cat. No. B175461
M. Wt: 153.18 g/mol
InChI Key: WCZSOFQPRHJEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04851412

Procedure details

2-(2-Hydroxyethylamino)-3-nitropyridine (8.9 g) was dissolved in ethanol (200 ml) and hydrogenated over 5% palladium on charcoal (400 mg) at 50 p.s.i. (3.45 bar) for 21/2 hours. The reaction mixture was filtered and the ethanol removed under reduced pressure, yielding the title compound (4.2 g, 56%) as a dark oil which was used without purification in 1(b) below.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[C:10]([N+:11]([O-])=O)=[CH:9][CH:8]=[CH:7][N:6]=1>C(O)C.[Pd]>[OH:1][CH2:2][CH2:3][NH:4][C:5]1[C:10]([NH2:11])=[CH:9][CH:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
OCCNC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the ethanol removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCNC1=NC=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.